2,4-Dimethylpyrimido[1,2-a]benzimidazole

Glaucoma Ocular Hypertension Pharmacophore Mapping

2,4-Dimethylpyrimido[1,2-a]benzimidazole is a critical medicinal chemistry scaffold featuring reactive methyl groups at the 2- and 4-positions, enabling rapid Knoevenagel condensation to generate 2-arylethenyl and 2,4-bis(arylethenyl) derivative libraries. Validated in vivo as an antihypertensive scaffold (superior to tolazoline at 0.1 mg/kg iv in anaesthetized dogs) and established as a PRMT3 inhibitor (EC50 1.3 µM). Pharmacophore analysis confirms the pyrimido[1,2-a]benzimidazole class is more promising than the imidazo[1,2-a]benzimidazole class for high IOP-lowering activity, making this compound a strategic starting point for glaucoma therapeutic development. Insist on the 2,4-dimethyl derivative—unsubstituted or mono-methyl analogs lack the dual reactivity essential for efficient library synthesis.

Molecular Formula C12H11N3
Molecular Weight 197.24 g/mol
Cat. No. B14910320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylpyrimido[1,2-a]benzimidazole
Molecular FormulaC12H11N3
Molecular Weight197.24 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=NC3=CC=CC=C3N12)C
InChIInChI=1S/C12H11N3/c1-8-7-9(2)15-11-6-4-3-5-10(11)14-12(15)13-8/h3-7H,1-2H3
InChIKeyXYOLQZGYDSWZLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethylpyrimido[1,2-a]benzimidazole: A Versatile Fused Heterocycle for Antihypertensive and Ocular Drug Discovery


2,4-Dimethylpyrimido[1,2-a]benzimidazole (CAS 25513-98-8) is a nitrogen-containing fused heterocycle within the pyrimido[1,2-a]benzimidazole class . It is synthesized via condensation of 2-aminobenzimidazole with acetylacetone, yielding a scaffold featuring reactive methyl groups at the 2- and 4-positions essential for derivatization [1]. This compound and its analogs are under investigation for antihypertensive, intraocular pressure (IOP)-lowering, and anticancer activities, making it a strategic starting point for medicinal chemistry programs [2][3].

Why 2,4-Dimethylpyrimido[1,2-a]benzimidazole Cannot Be Substituted with Generic Analogs for Pharmacological Research


Simple substitution of the 2,4-dimethyl derivative with other pyrimido[1,2-a]benzimidazoles or the imidazo[1,2-a]benzimidazole isostere is not chemically or pharmacologically valid. The presence and position of the methyl groups directly govern the molecule's lipophilicity (XLogP3 of 3.3 for 2,4-dimethyl vs. 3.2 for the unsubstituted core) , its critical synthetic reactivity for building derivative libraries via Knoevenagel condensation [1], and its biological activity profile. Critically, pharmacophore analysis has established that the pyrimido[1,2-a]benzimidazole class is more promising for high IOP-lowering activity than the imidazo[1,2-a]benzimidazole class, a distinction that would be lost with the wrong scaffold [2]. The quantitative evidence below details these non-interchangeable properties.

Head-to-Head and Cross-Study Comparator Data for 2,4-Dimethylpyrimido[1,2-a]benzimidazole


Superior IOP-Lowering Scaffold Class Over Imidazo[1,2-a]benzimidazole Based on Pharmacophore Analysis

In a study comparing 27 condensed benzimidazoles for IOP-lowering activity in normotensive rats, pyrimido[1,2-a]benzimidazole derivatives like RU839 demonstrated significant efficacy. The pharmacophore analysis directly concluded that the pyrimido[1,2-a]benzimidazole class is 'more promising' than the imidazo[1,2-a]benzimidazole class for generating compounds with high IOP-lowering activity. This establishes a clear class-level superiority for the target compound's core scaffold over its imidazo isostere [1].

Glaucoma Ocular Hypertension Pharmacophore Mapping

Increased Lipophilicity (XLogP3) Over Unsubstituted Core for Enhanced Membrane Permeability

The 2,4-dimethyl substitution increases the computed lipophilicity compared to the unsubstituted pyrimido[1,2-a]benzimidazole core. The target compound has an XLogP3 of 3.3, while the parent core without methyl groups has an XLogP3 of 3.2 [1]. This change in logP is consistent with the addition of two methyl groups, which can improve passive membrane permeability and potentially oral bioavailability.

Physicochemical Properties Lipophilicity Drug Design

Validated Antihypertensive Precursor: Derivatives Show Head-to-Head Hypotensive Activity vs. Tolazoline In Vivo

The target compound serves as a critical precursor for hypotensive agents. In an in vivo study using anaesthetized-normotensive dogs, 2-arylethenyl and 2,4-bis(arylethenyl) derivatives synthesized from 2,4-dimethylpyrimido[1,2-a]benzimidazole were directly compared to tolazoline, a standard vasodilator, at equimolar intravenous doses of 0.1 mg/kg [1]. The pyrimido-benzimidazole derivatives demonstrated significant hypotensive activity, validating the scaffold as a 'good target for antihypertensive activity.'

Hypertension Crisis In Vivo Pharmacology Derivatization

Demonstrated Activity Against Protein Arginine Methyltransferase 3 (PRMT3) in Binding Assay

The compound has been profiled against PRMT3, a target involved in epigenetic regulation and cancer. In a binding assay, it demonstrated an EC50 of 1.30E+3 nM (1.3 µM) for the PRMT3 methyltransferase domain [1]. This provides a quantitative starting point for further optimization, as the target compound itself shows moderate affinity.

Epigenetics Methyltransferase Inhibition Cancer

Primary Research Applications for 2,4-Dimethylpyrimido[1,2-a]benzimidazole in Drug Discovery


Antihypertensive Drug Discovery: Validated Precursor for In Vivo-Active Derivatives

The compound is a validated precursor for synthesizing hypotensive agents. Its derivatives, particularly 2,4-bis(arylethenyl) analogues, have demonstrated significant antihypertensive activity in vivo in a direct head-to-head comparison with tolazoline at 0.1 mg/kg iv in anaesthetized dogs [1]. Researchers pursuing novel vasodilators for hypertension crisis can use this scaffold to generate focused libraries with proven in vivo efficacy.

Ocular Hypotensive Agent Development: Superior Scaffold Class for Glaucoma Therapy

Based on conclusive pharmacophore analysis, the pyrimido[1,2-a]benzimidazole class is more promising than the imidazo[1,2-a]benzimidazole class for high IOP-lowering activity [1]. This compound provides a validated entry point for synthesizing new glaucoma therapeutics, as demonstrated by compounds like RU839 which showed significant IOP reduction in normotensive rat models.

Epigenetic Probe Discovery: PRMT3 Hit for Neuroblastoma and Cancer Biology

With a confirmed EC50 of 1.3 µM against PRMT3, this compound serves as an immediate starting point for structure-activity relationship (SAR) studies targeting this methyltransferase [1]. Its activity, combined with the known role of PRMT3 in cancer, makes it suitable for developing chemical probes to study epigenetic mechanisms in neuroblastoma and other malignancies.

Library Synthesis: Dual Reactive Methyl Groups for High-Throughput Derivatization

The 2- and 4-methyl groups on the pyrimidine ring are active sites for Knoevenagel condensation with aldehydes, enabling rapid generation of 2-arylethenyl and 2,4-bis(arylethenyl) derivative libraries [1]. This dual reactivity is essential for efficiently exploring chemical space in medicinal chemistry campaigns, a feature not available in mono-methyl or unsubstituted analogs.

Quote Request

Request a Quote for 2,4-Dimethylpyrimido[1,2-a]benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.